1-Methyl-3-aminoquinolinium iodide
Description
1-Methyl-3-aminoquinolinium iodide is a quinolinium-based ionic compound characterized by a methyl group at the 1-position and an amino (-NH₂) substituent at the 3-position of the quinoline heterocycle, paired with an iodide counterion. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
32596-84-2 |
|---|---|
Molecular Formula |
C10H11IN2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-3-amine;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
OPDVANUOMSEMFE-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)N.[I-] |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)N.[I-] |
Other CAS No. |
32596-84-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridinium Derivatives
- 3-((5-Cyclohexylpentyl)amino)-1-methylpyridinium Iodide Derivatives: These pyridinium salts () replace the quinoline core with a pyridine ring, reducing aromatic conjugation and steric bulk. The amino group at the 3-position is retained, but the smaller pyridine ring alters electronic properties (e.g., reduced π-π stacking capacity compared to quinolinium). Yields (35–55%) and melting points (50–159°C) vary widely depending on substituents .
Quinolinium Derivatives with Alkyl/Hydroxy Substituents
- 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide: Synthesized via alkylation of quinoline with iodopropyl groups (). The bulky iodopropyl chain at the 1-position and methyl at the 4-position reduce solubility in polar solvents compared to the amino-substituted target compound. Optical properties (e.g., fluorescence) may differ due to electron-withdrawing iodine vs. electron-donating amino groups .
- In contrast, the amino group in the target compound offers nucleophilic reactivity for further functionalization .
Heterocyclic Iodide Salts
- Schiff Base Iodide Compounds: highlights iodide salts with Schiff base ligands (e.g., imine-functionalized structures), which exhibit high ionic conductivity (>10⁻³ S/cm) due to mobile iodide ions. The rigid quinolinium framework in the target compound may limit ion mobility compared to flexible Schiff bases .
Physical and Chemical Properties
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